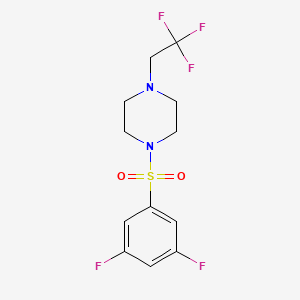![molecular formula C26H31N5O3S B2383382 2-({4-[4-Methyl-5-(piperidin-1-ylcarbonyl)-1,3-thiazol-2-yl]-2-thienyl}sulfonyl)-1,2,3,4-tetrahydroisoquinoline CAS No. 1031954-52-5](/img/structure/B2383382.png)
2-({4-[4-Methyl-5-(piperidin-1-ylcarbonyl)-1,3-thiazol-2-yl]-2-thienyl}sulfonyl)-1,2,3,4-tetrahydroisoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound contains several functional groups including a piperidine ring, a thiazole ring, a thiophene ring, and a tetrahydroisoquinoline ring. Piperidine is a common motif in many pharmaceuticals and natural products, and it often contributes to the biological activity of the compound . Thiazole is a heterocyclic compound that is also found in many drugs and it can have various biological activities. Thiophene is a five-membered aromatic ring with one sulfur atom. Tetrahydroisoquinoline is a type of isoquinoline with a saturated ring .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The presence of nitrogen and sulfur atoms could potentially allow for hydrogen bonding or other types of interactions .Chemical Reactions Analysis
Again, without specific information, it’s hard to predict the chemical reactions this compound might undergo. The presence of various functional groups means it could potentially participate in a wide range of reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its structure. For example, the presence of polar functional groups could make the compound more soluble in polar solvents .科学的研究の応用
Anticancer Potential
Aromatic sulfonamides containing a condensed piperidine moiety, similar in structure to the compound , have shown potential as oxidative stress-inducing anticancer agents. A study highlighted a library of piperidine ring-fused aromatic sulfonamides, which induced oxidative stress and glutathione depletion in various cancer cell lines, including HT168 melanoma and K562 leukemia cells. Compounds within this study demonstrated cytotoxic effects at micromolar concentrations, exhibiting significant activity against leukemia, melanoma, glioblastoma, liver, breast, and lung cancer cells through biochemical and holographic microscopic analyses (Madácsi et al., 2013).
Antimicrobial Activity
Novel Piperidinyl Tetrahydrothieno[2,3-c]isoquinolines and related heterocycles were synthesized and evaluated for their antimicrobial activity. These compounds showed promising activities against various pathogenic strains of bacteria and fungi, indicating their potential in addressing microbial resistance issues (Zaki et al., 2019).
Drug Metabolism and Pharmacokinetics
The compound's structure is reminiscent of agents studied for drug metabolism and pharmacokinetic profiles in the context of novel therapeutic treatments. For instance, studies on compounds like YM758, a novel If channel inhibitor, investigated human metabolites, suggesting insights into the transporter-mediated renal and hepatic excretion of these metabolites. This research could offer foundational knowledge for the development of new drugs with improved efficacy and safety profiles (Umehara et al., 2009).
Synthesis and Structural Analysis
The compound also bears resemblance to structures involved in the synthesis and structural analysis of isoquinolinedione derivatives. Studies exploring the crystal structure of these compounds provide valuable insights into their potential pharmaceutical applications, underlining the significance of structural analysis in drug design (Fun et al., 2010).
Potential for Boron Neutron Capture Therapy (BNCT)
The exploration of tetrahydroisoquinolines substituted with o-carborane for BNCT against cancer highlights another research avenue. These compounds, designed to accumulate in melanoma cells with low cytotoxicity, offer a promising route for cancer treatment, suggesting that similar structures could be valuable in developing BNCT agents (Lee et al., 2006).
特性
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-[3-[4-(2,3-dimethylphenyl)piperazin-1-yl]pyrazin-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N5O3S/c1-18-6-5-7-22(19(18)2)30-12-14-31(15-13-30)25-26(28-11-10-27-25)35-17-24(32)29-21-9-8-20(33-3)16-23(21)34-4/h5-11,16H,12-15,17H2,1-4H3,(H,29,32) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNXLSYYUGPUWGV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C3=NC=CN=C3SCC(=O)NC4=C(C=C(C=C4)OC)OC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N5O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-({4-[4-Methyl-5-(piperidin-1-ylcarbonyl)-1,3-thiazol-2-yl]-2-thienyl}sulfonyl)-1,2,3,4-tetrahydroisoquinoline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

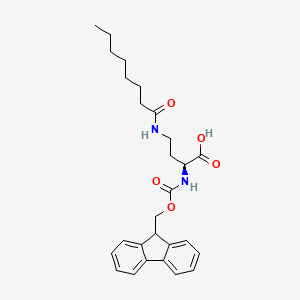
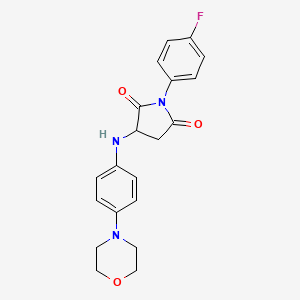
![6-(6-((2-(butylamino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)-N-(3,4-dimethoxyphenethyl)hexanamide](/img/structure/B2383305.png)
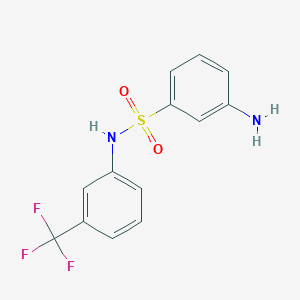

![2-(3'-(3,4-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B2383309.png)
![N-(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-2,4-dimethoxybenzamide](/img/structure/B2383313.png)
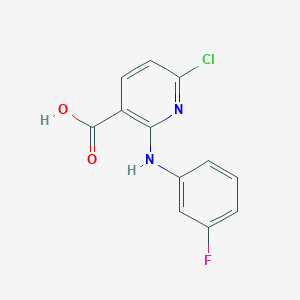
![2-({1-[(Oxolan-3-yl)methyl]piperidin-4-yl}methyl)-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2383315.png)
![(Z)-2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-6-hydroxy-7-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)benzofuran-3(2H)-one](/img/structure/B2383316.png)
![3,4-difluoro-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide](/img/structure/B2383317.png)
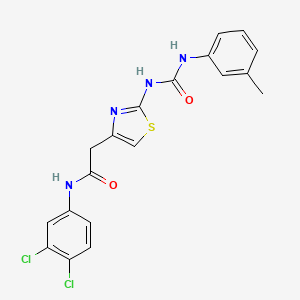
![2-({[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-propyl-4-pyrimidinol](/img/structure/B2383319.png)
